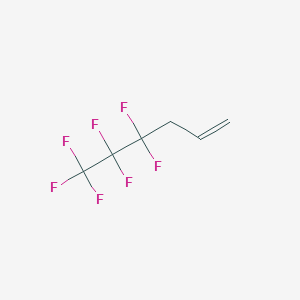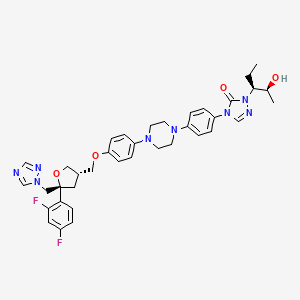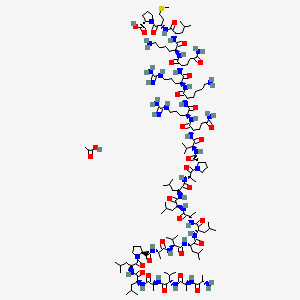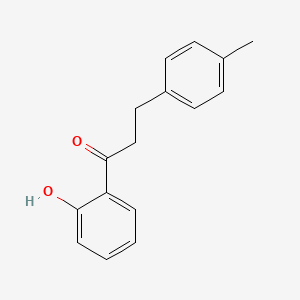
epi-Eriocalyxin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
epi-Eriocalyxin A: is a diterpenoid compound isolated from the plant Isodon eriocalyx. This compound has garnered significant attention due to its potential therapeutic properties, particularly its ability to induce apoptosis in colon cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: epi-Eriocalyxin A is typically isolated from the plant Isodon eriocalyx. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the compound used in research is obtained through extraction from natural sources.
Analyse Des Réactions Chimiques
Types of Reactions: epi-Eriocalyxin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
epi-Eriocalyxin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study diterpenoid synthesis and reactivity.
Biology: Investigated for its role in inducing apoptosis in cancer cells, particularly colon cancer cells.
Mécanisme D'action
epi-Eriocalyxin A exerts its effects primarily through the induction of apoptosis in cancer cells. The compound inhibits the activation of ERK1/2 and JNK signaling pathways, which leads to the suppression of Bcl-2 expression. This results in the activation of caspase 3 and Bax, promoting cell apoptosis .
Comparaison Avec Des Composés Similaires
Eriocalyxin B: Another diterpenoid isolated from Isodon eriocalyx, known for its anti-inflammatory and anticancer properties.
17-hydroxy-jolkinolide B: A diterpenoid with similar anticancer activities.
Parthenolide: A sesquiterpene lactone with potent anticancer properties.
Uniqueness: epi-Eriocalyxin A is unique due to its specific ability to induce apoptosis in colon cancer cells by inhibiting ERK1/2 and JNK activation. This makes it a promising candidate for the development of targeted cancer therapies .
Propriétés
Formule moléculaire |
C20H24O5 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(1S,1'R,5S,6S,9R,10R)-2',2',10-trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde |
InChI |
InChI=1S/C20H24O5/c1-11-12-4-5-13-19(8-12,16(11)23)17(24)25-10-20(13)14(9-21)18(2,3)7-6-15(20)22/h6-7,9,11-14H,4-5,8,10H2,1-3H3/t11-,12-,13-,14-,19+,20+/m1/s1 |
Clé InChI |
NTFGUZQAIRRLSN-OIOWRWDRSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2CC[C@@H]3[C@@](C2)(C1=O)C(=O)OC[C@@]34[C@@H](C(C=CC4=O)(C)C)C=O |
SMILES canonique |
CC1C2CCC3C(C2)(C1=O)C(=O)OCC34C(C(C=CC4=O)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)
![tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B14751189.png)





![Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)-](/img/structure/B14751218.png)


![Acetyl chloride, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B14751235.png)
